L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine
Description
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is a synthetic heptapeptide with the sequence Ala-Ala-Thr-Gly-Phe-Val-Lys. Its molecular weight is approximately 710 g/mol (calculated based on amino acid residues and peptide bond formation)1. The peptide features a combination of hydrophobic (Ala, Phe, Val), polar (Thr), and charged (Lys) residues. Glycine, a flexible residue, may influence conformational stability.
Properties
CAS No. |
651292-20-5 |
|---|---|
Molecular Formula |
C32H52N8O9 |
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H52N8O9/c1-17(2)25(31(47)38-22(32(48)49)13-9-10-14-33)39-29(45)23(15-21-11-7-6-8-12-21)37-24(42)16-35-30(46)26(20(5)41)40-28(44)19(4)36-27(43)18(3)34/h6-8,11-12,17-20,22-23,25-26,41H,9-10,13-16,33-34H2,1-5H3,(H,35,46)(H,36,43)(H,37,42)(H,38,47)(H,39,45)(H,40,44)(H,48,49)/t18-,19-,20+,22-,23-,25-,26-/m0/s1 |
InChI Key |
WMGIXEMWECFPBU-GXEFBUODSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like threonine or phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acids in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine depends on its interaction with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine with structurally related peptides identified in the evidence:
Key Observations:
Structural Diversity: The target peptide contains Phe and Lys, distinguishing it from ’s compound (Val-Gly-Gly-Ala-Val-Val-Thr), which is enriched in hydrophobic Val and flexible Gly residues.
Physicochemical Properties :
- The target’s Lys residue confers a positive charge, enhancing solubility in aqueous environments. In contrast, ’s peptide lacks charged residues (except Thr), likely reducing solubility.
- CAS 653602-59-6 includes Arg (positively charged) and Trp (aromatic), which may improve membrane penetration or target specificity.
Functional Implications: Peptides with aromatic residues (Phe, Trp, Tyr) are often leveraged for hydrophobic interactions, such as binding to protein pockets.
Research Findings and Limitations
- ’s compound is commercially available (Parchem Chemicals), suggesting its utility in laboratory settings, though biological data are absent.
- CAS 653602-59-6 () has a high molecular weight (1645.94 g/mol), which may limit bioavailability but enhance target affinity.
- Gaps in Data : Several compounds (e.g., ’s CAS 652969-16-9) lack published specifications, highlighting the need for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
